Eosin B

説明

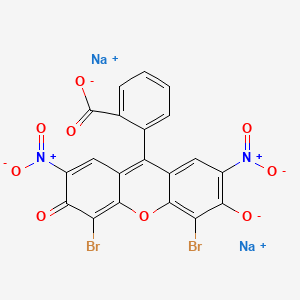

A red fluorescein dye used as a histologic stain. It may be cytotoxic, mutagenic, and inhibit certain mitochondrial functions.

生物活性

Eosin B, a synthetic dye belonging to the xanthene family, has garnered attention for its diverse biological activities, particularly in the context of antiparasitic and antimalarial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in drug development.

This compound exhibits a multifaceted mode of action against various pathogens, particularly malarial parasites. Key mechanisms include:

- Inhibition of Enzymatic Activity : this compound acts as a non-active-site inhibitor of dihydrofolate reductase-thymidylate synthase (DHFR-TS), a crucial enzyme in the folate biosynthesis pathway of parasites such as Plasmodium falciparum and Toxoplasma gondii .

- Membrane Disruption : The compound induces significant damage to the membranes of parasitic cells, altering intracellular organelles and leading to cell death .

- Redox Cycling : Preliminary studies suggest that this compound may function as a redox cycling agent, contributing to its antiparasitic effects by generating reactive oxygen species (ROS) that can damage cellular components .

Antimalarial Activity

This compound has been extensively studied for its antimalarial properties, particularly against drug-resistant strains of Plasmodium.

In Vitro Studies

In vitro assays have demonstrated that this compound is a potent inhibitor of various drug-resistant strains of Plasmodium falciparum, with an average IC50 value of 124 nM, indicating high potency . The compound shows no cross-resistance with other clinically utilized antimalarial drugs, suggesting a unique mechanism of action.

In Vivo Studies

Research conducted on murine models infected with Plasmodium berghei has shown promising results:

- Dosage and Efficacy : this compound was administered at doses of 400 mg/kg and 800 mg/kg. The higher dose exhibited a suppressive activity rate significantly better than controls (chloroquine and arteether) .

- Survival Rates : Mice treated with 800 mg/kg this compound showed an increased mean survival time (MST) compared to controls. Specifically, the MST was recorded at 21 days for this compound-treated groups versus 12 days for controls .

- Cure Rates : In a regimen where this compound was administered twice daily, all treated mice were cured within four days, showcasing its potential as an effective treatment option for malaria .

Comparative Analysis

The following table summarizes the comparative efficacy of this compound against standard antimalarial treatments:

| Treatment | Dose (mg/kg) | % Suppressive Activity | Mean Survival Time (days) |

|---|---|---|---|

| This compound | 400 | 65% | 19 |

| This compound | 800 | 80% | 21 |

| Chloroquine | 40 | 50% | 16 |

| Arteether | 100 | 60% | 16 |

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Antimalarial Activity in Drug-Resistant Strains : A study focused on the impact of this compound on drug-resistant strains showed significant inhibition rates and suggested its potential as a lead compound for new antimalarial drugs .

- Inhibition of Toxoplasma gondii : In vitro studies indicated that this compound effectively reduced the replication of Toxoplasma gondii by 50% at a concentration of 180 μM, demonstrating its broader antiparasitic potential .

- Safety Profile : Preliminary toxicity assessments suggest that this compound has a favorable safety profile, making it a candidate for further clinical development .

科学的研究の応用

Antimalarial Properties

Eosin B as an Antimalarial Agent

This compound has been identified as a promising candidate for the development of new antimalarial drugs. Research indicates that it exhibits potent inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria. The average 50% inhibitory concentration (IC50) for various drug-resistant strains is reported to be as low as 124 nM, indicating a high level of potency .

Case Studies

- In Vitro Studies : this compound demonstrated a 50% reduction in Toxoplasma gondii replication at 180 μM concentration, showcasing its potential against other apicomplexan parasites .

- In Vivo Murine Models : In studies involving mice infected with Plasmodium berghei, this compound showed significant suppressive activity compared to standard treatments like chloroquine and arteether, with survival rates improving markedly at higher doses (800 mg/kg) over a four-day treatment period .

| Study Type | Organism | IC50 (nM) | Treatment Duration | Results |

|---|---|---|---|---|

| In Vitro | P. falciparum | 124 | 48 hours | Potent inhibition observed |

| In Vitro | T. gondii | 180 | - | 50% replication reduction |

| In Vivo | P. berghei | - | 4 days | Improved survival rates |

Environmental Applications

Photocatalytic Degradation

This compound has also been explored for its photocatalytic properties, particularly in the degradation of organic pollutants. When coupled with nitrogen-doped graphene, this compound forms a composite that enhances photocatalytic activity under visible light irradiation . This application is significant for environmental remediation efforts aimed at reducing harmful contaminants in water sources.

Kinetic Studies

Kinetic studies have shown that the degradation efficiency of this compound varies with pH levels, demonstrating lower adsorption in alkaline conditions. This knowledge is crucial for optimizing conditions for effective pollutant degradation in real-world scenarios .

特性

IUPAC Name |

disodium;2-(4,5-dibromo-2,7-dinitro-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9.2Na/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYTYUGGVBYJHE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])[O-])Br)Br)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br2N2Na2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889350 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-24-3 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。